N'-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide typically involves a condensation reaction between benzenesulfonylhydrazine and 2-(benzyloxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The benzylic hydrogens can be oxidized to form corresponding benzoic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)benzenesulfonohydrazide
- N’-(2,4-Dihydroxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide
Uniqueness
N’-(2-(Benzyloxy)benzylidene)benzenesulfonohydrazide is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c23-26(24,19-12-5-2-6-13-19)22-21-15-18-11-7-8-14-20(18)25-16-17-9-3-1-4-10-17/h1-15,22H,16H2/b21-15+ |
InChI Key |
OWEUJQMNSMQJCP-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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